

# Technical Guide: Physicochemical Characterization of (3-Nitrophenoxy)acetic Acid

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## Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

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## Abstract

**(3-Nitrophenoxy)acetic acid** (CAS No. 1878-88-2) is a substituted phenoxyacetic acid derivative. The precise and accurate determination of its physicochemical properties, such as the melting point, is fundamental for its identification, purity assessment, and further application in research and development. This document provides a comprehensive overview of the available data for the melting point of **(3-Nitrophenoxy)acetic acid**, including a comparative analysis with its structural isomers. Furthermore, it outlines a detailed experimental protocol for melting point determination and a general workflow for the characterization of a newly synthesized organic compound.

## Physicochemical Data

The accurate determination of the melting point is a critical first step in the characterization of a solid organic compound. A sharp melting point range is often indicative of high purity. There is a notable discrepancy in the reported literature values for the melting point of **(3-Nitrophenoxy)acetic acid**. One source reports a melting point of 68°C, while another indicates a range of 152.0 to 156.0 °C[1]. This significant difference highlights the necessity for careful experimental verification.

For comparative purposes, the melting points of its structural isomers are presented in the table below.

Compound Name	CAS Number	Reported Melting Point (°C)
(3-Nitrophenoxy)acetic acid	1878-88-2	68 or 152.0 - 156.0[1][2]
(3-Nitrophenyl)acetic acid	1877-73-2	117 - 120[3][4][5]
(4-Nitrophenyl)acetic acid	104-03-0	150 - 155[6][7]
(4-Hydroxyphenoxy)acetic acid	1878-84-8	154 - 157[8]

Table 1: Comparison of Melting Points for **(3-Nitrophenoxy)acetic acid** and Related Isomers.

## Experimental Protocols

### Synthesis of (3-Nitrophenoxy)acetic Acid

A general method for the synthesis of aryloxyacetic acids can be adapted for the preparation of **(3-Nitrophenoxy)acetic acid**. This typically involves the reaction of the corresponding phenol with a haloacetic acid in the presence of a base.

Reaction Scheme:

Materials:

- 3-Nitrophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water
- Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

- Dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide.
- To this solution, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide.
- Heat the reaction mixture under reflux for a specified period.
- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude **(3-Nitrophenoxy)acetic acid**.
- Filter the crude product, wash with cold water, and dry.
- Purify the crude product by recrystallization from a suitable solvent system to obtain pure crystals of **(3-Nitrophenoxy)acetic acid**.

## Determination of Melting Point

The melting point of the synthesized **(3-Nitrophenoxy)acetic acid** should be determined using a calibrated melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)
- Capillary tubes (sealed at one end)
- Purified **(3-Nitrophenoxy)acetic acid**, finely powdered
- Thermometer (calibrated)
- Heating medium (silicone oil for Thiele tube)

Procedure:

- Sample Preparation: A small amount of the dry, purified **(3-Nitrophenoxy)acetic acid** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus or attached to the thermometer in a Thiele tube.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Melting Point Range:** The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (typically 0.5-2 °C).
- **Repeat:** The determination should be repeated at least twice to ensure reproducibility.

## Workflow for Compound Characterization

The definitive characterization of a newly synthesized compound like **(3-Nitrophenoxy)acetic acid** involves a logical sequence of analytical techniques to confirm its structure and purity. The following diagram illustrates a typical workflow.

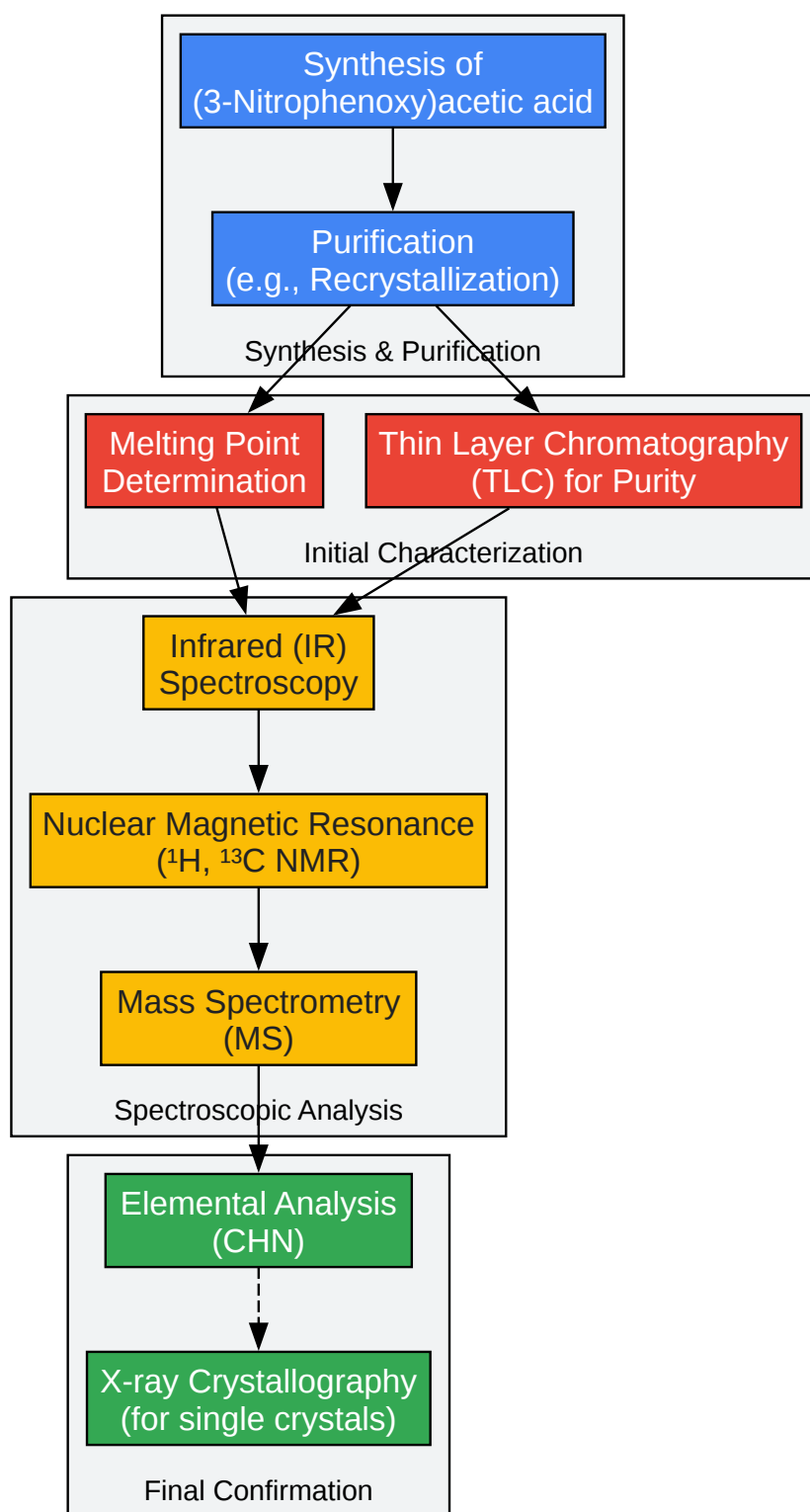


Figure 1: General Workflow for Organic Compound Characterization

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Figure 1: General Workflow for Organic Compound Characterization

This workflow begins with the synthesis and purification of the target compound. Initial characterization involves determining the melting point and assessing purity by techniques like TLC. Spectroscopic methods such as IR, NMR, and MS are then employed to elucidate the molecular structure. Finally, elemental analysis and, if possible, X-ray crystallography provide definitive confirmation of the compound's composition and stereochemistry.

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